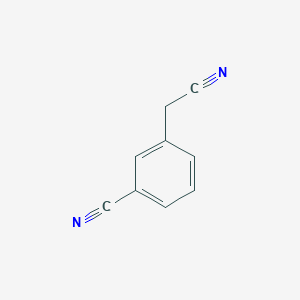

3-(Cyanomethyl)benzonitrile

Vue d'ensemble

Description

3-(Cyanomethyl)benzonitrile is a chemical compound with the molecular formula C9H6N2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 3-(Cyanomethyl)benzonitrile involves nitrilase-mediated biocatalysis reactions . Regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . An interesting result was observed when investigating the regiohydrolysis of Rhodococcus rhodochrous LL100–21 whole cell catalysts harboring nitrilase activity toward 2-(cyanomethyl)benzonitrile, 3-(cyanomethyl)benzonitrile, and 4-(cyanomethyl)benzonitrile .Molecular Structure Analysis

The molecular structure of 3-(Cyanomethyl)benzonitrile has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Since regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, it becomes particularly appealing to synthetic chemists .Applications De Recherche Scientifique

Synthesis of High-Value Fine Chemicals

3-(Cyanomethyl)benzonitrile: is utilized in the synthesis of high-value fine chemicals through biocatalysis reactions. Regioselective nitrilases, enzymes capable of hydrolyzing nitriles into carboxylic acids, are employed to convert dinitriles into cyanocarboxylic acids . This process is particularly valuable as it is challenging to achieve through chemical hydrolysis. The specificity of nitrilases towards substrates allows for the production of fine chemicals with high regio-, chemo-, and stereoselectivity .

Pharmaceutical Synthesis

In the pharmaceutical industry, 3-(Cyanomethyl)benzonitrile serves as a precursor in the synthesis of various drugs. It has been used in the production of medications such as atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin . These applications benefit from the enzyme’s ability to provide products under mild reaction conditions, without by-products, and with excellent selectivity .

Biocatalytic Desymmetrization

The compound is involved in the biocatalytic desymmetrization of prochiral dinitriles. For instance, 3-isobutylglutaronitrile can be converted to (S)-3-cyanomethyl-5-methylhexanoic acid, which is then processed further for the synthesis of other valuable compounds . This showcases the versatility of 3-(Cyanomethyl)benzonitrile in creating complex molecules with high conversion rates and enantiomeric excess .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 3-(Cyanomethyl)benzonitrile contributes to the formation of various organic compounds. Its role in the generation of cyanomethyl radicals, which are key intermediates in multiple reaction pathways, is particularly noteworthy . This includes its use in the synthesis of tetrasubstituted olefins and heterocyclic compounds .

Electrochemical Reactions

The electrochemical properties of 3-(Cyanomethyl)benzonitrile make it suitable for use in electrochemical reactions. Its involvement in the synthesis of nitrogen-containing compounds or nitrile-containing compounds through electrochemical conversions is an area of growing interest due to its good conductivity and environmentally friendly features .

Catalysis Research

3-(Cyanomethyl)benzonitrile: is also significant in catalysis research. It acts as a precursor in the regioselective synthesis of partially reduced benzo compounds, which are important in the development of new catalytic processes .

Mécanisme D'action

Target of Action

The primary target of 3-(Cyanomethyl)benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This enzyme has been found to have high regio-, chemo- and stereoselectivity .

Mode of Action

3-(Cyanomethyl)benzonitrile interacts with nitrilase in a process known as regioselective hydrolysis . This process involves the hydrolysis of only one cyano group of dinitriles into corresponding cyanocarboxylic acids . The interaction results in changes at the molecular level, leading to the production of specific products with high selectivity .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Cyanomethyl)benzonitrile is the nitrilase-mediated biocatalysis reaction . This reaction involves the conversion of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction . The products of this reaction have excellent regio-, chemo- and stereoselectivity .

Pharmacokinetics

The compound’s interaction with nitrilase suggests that it may be metabolized into carboxylic acids and ammonia

Result of Action

The result of 3-(Cyanomethyl)benzonitrile’s action is the production of corresponding carboxylic acids . This is achieved through the hydrolysis of the cyano group of the compound, a process mediated by nitrilase . The products of this reaction are of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .

Action Environment

The action of 3-(Cyanomethyl)benzonitrile is influenced by environmental factors such as the presence of nitrilase and the conditions under which the reaction takes place . Nitrilase-mediated biocatalysis reactions are known for their ambient and mild reaction conditions, environmental friendliness, and no by-product generation . These factors can influence the compound’s action, efficacy, and stability.

Orientations Futures

Future perspectives clearly elucidating the mechanism of regioselectivity and further molecular modifications of regioselective nitrilases integrating within silico technology for industrial applications were discussed . The potential for the development of new synthetic routes and applications for 3-(Cyanomethyl)benzonitrile and related compounds is an exciting area of ongoing research .

Propriétés

IUPAC Name |

3-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKZSMMMKYJQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333949 | |

| Record name | 3-(Cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyanomethyl)benzonitrile | |

CAS RN |

16532-78-8 | |

| Record name | 3-(Cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

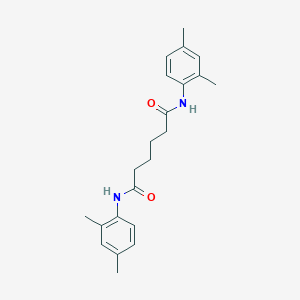

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)

![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)

![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)